molecular formula C15H9FO B7829298 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde

4-[2-(4-fluorophenyl)ethynyl]benzaldehyde

Cat. No.: B7829298
M. Wt: 224.23 g/mol
InChI Key: FZZSEUBEUGFYRX-UHFFFAOYSA-N
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Description

4-[2-(4-fluorophenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C15H9FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorophenyl group and an ethynyl group

Scientific Research Applications

4-[2-(4-fluorophenyl)ethynyl]benzaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde can be synthesized through a Sonogashira coupling reaction. This involves the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The trimethylsilyl group is then removed using a base to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is a common method used in industrial settings for the synthesis of similar compounds. This method is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions.

Major Products Formed:

    Oxidation: 4-[(4-Fluorophenyl)ethynyl]benzoic acid.

    Reduction: 4-[(4-Fluorophenyl)ethynyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reactants used.

Mechanism of Action

The mechanism of action of 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The fluorophenyl group can enhance the compound’s binding affinity to specific molecular targets through hydrophobic interactions.

Comparison with Similar Compounds

Uniqueness: 4-[2-(4-fluorophenyl)ethynyl]benzaldehyde is unique due to the presence of both the fluorophenyl and ethynyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h3-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZSEUBEUGFYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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